molecular formula C6H6FNO B3390766 4-Fluoro-3-methylpyridin-2-OL CAS No. 1227579-44-3

4-Fluoro-3-methylpyridin-2-OL

Cat. No.: B3390766
CAS No.: 1227579-44-3
M. Wt: 127.12 g/mol
InChI Key: OAAKHMOSUNJSGG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpyridin-2-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts. The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylpyridin-2-OL typically involves the fluorination of 3-methylpyridin-2-OL. One common method is the reaction of 3-methylpyridin-2-OL with a fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) under mild conditions . Another method involves the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorinating reagents and catalysts, such as palladium-catalyzed cross-coupling reactions, has also been explored to improve efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylpyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electron-withdrawing effect can modulate the compound’s binding affinity and specificity towards these targets. This modulation can influence various biological pathways, including those involved in inflammation, cell signaling, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylpyridin-2-OL
  • 3-Fluoro-4-methylpyridin-2-OL
  • 4-Fluoro-2-methylpyridin-2-OL

Uniqueness

4-Fluoro-3-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other fluorinated pyridines .

Properties

IUPAC Name

4-fluoro-3-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAKHMOSUNJSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-44-3
Record name 4-fluoro-3-methylpyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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